1,3-Dithiane, 2-(3-bromophenyl)-
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Overview
Description
1,3-Dithiane, 2-(3-bromophenyl)- is an organic compound characterized by a 1,3-dithiane ring substituted with a 3-bromophenyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of the dithiane ring imparts stability and reactivity, making it a valuable intermediate in various synthetic applications .
Preparation Methods
The synthesis of 1,3-Dithiane, 2-(3-bromophenyl)- typically involves the reaction of aldehydes or ketones with 1,3-propanedithiol in the presence of a Lewis or Brönsted acid catalyst. Common catalysts include hydrochloric acid, zinc chloride, boron trifluoride etherate, and p-toluenesulfonic acid . The reaction can be carried out under solvent-free conditions using microwave irradiation, which significantly reduces reaction times . Industrial production methods may involve similar catalytic processes but optimized for large-scale synthesis.
Chemical Reactions Analysis
1,3-Dithiane, 2-(3-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Major products formed from these reactions include various substituted dithianes, diketones, and α-hydroxy ketones .
Scientific Research Applications
1,3-Dithiane, 2-(3-bromophenyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dithiane, 2-(3-bromophenyl)- primarily involves its ability to form stable carbanions upon lithiation. These carbanions can then participate in nucleophilic acylation reactions, effectively reversing the normal reactivity of acyl carbon atoms (umpolung reactivity) . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1,3-Dithiane, 2-(3-bromophenyl)- can be compared with other similar compounds such as:
1,3-Dithiolanes: These compounds also contain a dithioacetal moiety but differ in the ring size and substitution patterns.
2-Lithio-1,3-dithianes: These are lithiated derivatives of 1,3-dithianes and are used as nucleophiles in various synthetic applications.
The uniqueness of 1,3-Dithiane, 2-(3-bromophenyl)- lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to other dithiane derivatives .
Properties
CAS No. |
50793-32-3 |
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Molecular Formula |
C10H11BrS2 |
Molecular Weight |
275.2 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11BrS2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6H2 |
InChI Key |
DMCWPQRYSHLXSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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